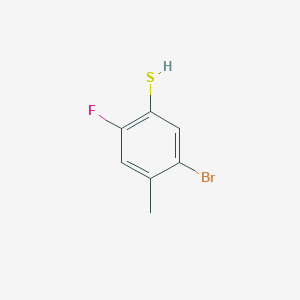

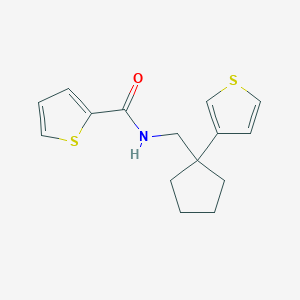

![molecular formula C12H7Cl2N3 B2409988 4-氯-2-(4-氯苯基)吡唑并[1,5-a]吡嗪 CAS No. 1255784-46-3](/img/structure/B2409988.png)

4-氯-2-(4-氯苯基)吡唑并[1,5-a]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[1,5-a]pyrazine derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as pyrazolopyridines, which are nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives often involves scaffold hopping and computer-aided drug design . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been reported .Molecular Structure Analysis

The molecular structure of these compounds can vary greatly depending on the specific substituents attached to the pyrazolo[1,5-a]pyrazine core .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and are often influenced by factors such as the specific substituents present and the reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary greatly depending on their specific structure .科学研究应用

- 研究人员探索了这种吡唑并[1,5-a]吡嗪衍生物作为荧光探针的应用。 其抗光漂白性能令人印象深刻,使其适用于活细胞成像和跟踪生物过程 .

- 从5-氨基吡唑衍生的羧酰胺衍生物已被评估其抗真菌性能。 具体而言,这些衍生物已针对三种真菌菌株以及琥珀酸脱氢酶抑制剂进行了测试 .

- 吡唑并[1,5-a]吡嗪(包括该氯化衍生物)的合成提供了比其他荧光团更环保、更简单的途径。 研究人员以较低的环境影响实现了高产率 .

荧光探针和成像剂

抗真菌活性

合成方法

作用机制

Target of Action

The primary target of 4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to cell growth arrest at the G0-G1 stage . The compound also induces apoptosis within HCT cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to the arrest of cell growth and induction of apoptosis .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .

Result of Action

The result of the action of 4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is the significant inhibition of the growth of the examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 . The compound also displayed potent dual activity against the examined cell lines and CDK2 .

未来方向

生化分析

Biochemical Properties

Similar pyrazolo[1,5-a]pyrazines have been found to inhibit CDK2, a cyclin-dependent kinase . This suggests that 4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine may interact with enzymes such as CDK2 and potentially other proteins involved in cell cycle regulation.

Cellular Effects

Similar compounds have shown cytotoxic activities against various cell lines . These compounds have been found to inhibit the growth of cell lines such as MCF-7 and HCT-116 , suggesting that 4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine may have similar effects.

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through interactions with biomolecules such as CDK2 . It may inhibit the activity of CDK2, leading to alterations in cell cycle progression .

属性

IUPAC Name |

4-chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3/c13-9-3-1-8(2-4-9)10-7-11-12(14)15-5-6-17(11)16-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXLFXLCPZJBOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile](/img/structure/B2409908.png)

![2-Chloro-N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]propanamide](/img/structure/B2409920.png)

![(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2409924.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2409925.png)

![5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2409928.png)